

An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Quinolinecarboxaldehyde**

Cat. No.: **B1295770**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **8-Quinolinecarboxaldehyde**, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a logical workflow for its synthesis, presented in a clear and structured format to support research and development activities.

Core Physicochemical Data

8-Quinolinecarboxaldehyde is a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]} A summary of its key physical properties is presented below.

Property	Value	Source(s)
Melting Point	92 - 97 °C	[3][4]
95 - 96 °C	[1][5][6]	
91.5 - 97.5 °C	[7]	
78.44 °C (Predicted)	[8]	
Boiling Point	314.3 ± 15.0 °C (Predicted)	[1][2]
278.28 - 298.14 °C (Predicted)	[8]	
Molecular Formula	C ₁₀ H ₇ NO	[3][5]
Molecular Weight	157.17 g/mol	[3][5]
Appearance	Light orange to yellow to green powder/crystal	[1][3][4]
Solubility	Insoluble in water	[1][2]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the crystalline **8-Quinolinecarboxaldehyde** is placed on a clean, dry surface and finely powdered using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9][10][11]
- Apparatus Setup:
 - Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. A thermometer is placed in the designated well.
 - Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then immersed in the oil of the Thiele tube.
- Measurement:
 - The apparatus is heated at a steady rate, approximately 10 °C per minute, until the temperature is near the expected melting point.[11]
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. [11]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]
- Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block heater, oil bath)
- Clamp and stand

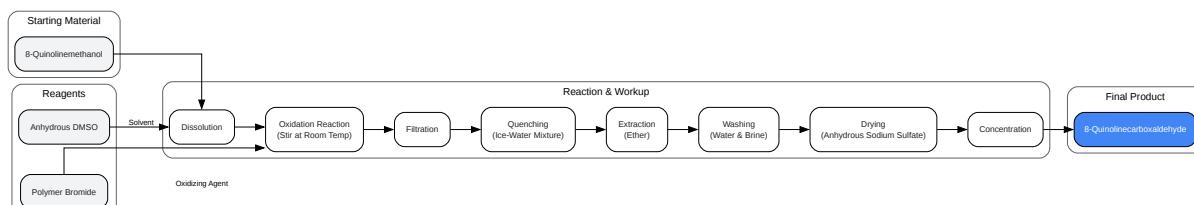
Procedure:

- Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. [\[13\]](#)
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Apparatus Setup: The test tube is clamped and immersed in a heating bath (e.g., water or oil bath) or placed in an aluminum block heater. A thermometer is positioned in the test tube, with the bulb near the opening of the inverted capillary but not touching the bottom of the test tube.[\[13\]](#)[\[14\]](#)
- Measurement:
 - The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[\[16\]](#)
 - When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[\[17\]](#)

- The heating is then discontinued, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[16][17]
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure.

Synthesis Workflow

A general method for the synthesis of **8-Quinolinemethanol** involves the oxidation of 8-Quinolinemethanol.[1][2] The logical workflow for this synthesis is depicted below.



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Caption: Logical workflow for the synthesis of **8-Quinolinemethanol**.

This guide provides foundational technical information for professionals working with **8-Quinolinemethanol**. The provided protocols and data are intended to support further research and application development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Physicochemical Properties and Experimental Protocols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295770#8-quinolinecarboxaldehyde-melting-point-and-boiling-point>

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